molecular formula C22H23I2P B161498 (4-Iodobutyl)(triphenyl)phosphanium iodide CAS No. 159085-21-9

(4-Iodobutyl)(triphenyl)phosphanium iodide

Cat. No.: B161498
CAS No.: 159085-21-9
M. Wt: 572.2 g/mol
InChI Key: XWDMWKLGLADJFM-UHFFFAOYSA-M
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Description

Historical Context of Phosphonium (B103445) Salts as Essential Reagents

The journey of phosphonium salts in synthetic chemistry is rich and transformative. While the chemistry of phosphorus ylides was reported as early as 1918, it was the groundbreaking work of Georg Wittig in the 1950s that brought these compounds to the forefront of organic synthesis. mcmaster.ca Wittig's development of a method to produce alkenes from aldehydes or ketones using triphenyl phosphonium ylides, now famously known as the Wittig reaction, was a paradigm shift in carbon-carbon double bond formation. lumenlearning.comlibretexts.org This discovery, for which Wittig was awarded the Nobel Prize in Chemistry in 1979, provided a method with exceptional control over the location of the newly formed double bond, a significant advantage over traditional elimination reactions which often yield mixtures of products. lumenlearning.comnih.govwikipedia.org The first industrial application of the Wittig reaction was the synthesis of Vitamin A acetate (B1210297) in 1956, showcasing its immediate practical value. mcmaster.ca Since then, the scope and application of phosphonium salts have expanded dramatically, solidifying their status as indispensable tools in the synthetic chemist's arsenal. mcmaster.caresearchgate.net

Significance of Triphenylphosphonium Derivatives in Diverse Chemical Transformations

Among the various classes of phosphonium salts, triphenylphosphonium derivatives are the most extensively used in organic synthesis. nih.gov Their prominence stems from the stability of the triphenylphosphine (B44618) oxide byproduct and the versatility of the triphenylphosphonium cation. yufengchemicals.commasterorganicchemistry.com The primary application of these derivatives is as precursors to Wittig reagents for the synthesis of alkenes. lumenlearning.comyufengchemicals.com The reaction involves the deprotonation of a triphenylphosphonium salt with a strong base to form a phosphorus ylide, which then reacts with a carbonyl compound to yield an alkene. masterorganicchemistry.com

Beyond the Wittig reaction, triphenylphosphonium derivatives have found widespread use in a variety of other chemical transformations. They serve as efficient phase-transfer catalysts, facilitating reactions between reagents in immiscible phases. alfachemic.comrsc.org This application is particularly valuable in green chemistry, as it can reduce the need for organic solvents. Furthermore, these salts are employed as organocatalysts, ionic liquids, and intermediates in numerous synthetic procedures. researchgate.net For instance, triphenylphosphine, the precursor to many of these salts, is a key reagent in the Staudinger reaction for the synthesis of amines from azides and in reduction reactions, such as the reduction of organic peroxides to alcohols. yufengchemicals.com The lipophilic nature of the triphenylphosphonium cation has also been exploited for delivering molecules to mitochondria, opening avenues in medicinal chemistry and cancer research. ontosight.ainih.gov

Transformation TypeRole of Triphenylphosphonium DerivativeExample Reaction/Application
Olefin SynthesisYlide PrecursorWittig Reaction
Amine SynthesisReagentStaudinger Reaction
ReductionReducing AgentReduction of organic peroxides/sulfoxides
Phase-Transfer CatalysisCatalystCatalytic alkylation and amination reactions
OrganocatalysisLewis Acid OrganocatalystC-C bond formation and annulation reactions
Mitochondrial TargetingLipophilic Cation CarrierDelivery of antioxidants and anticancer agents

Overview of (4-Iodobutyl)(triphenyl)phosphanium Iodide as a Versatile Synthetic Building Block

This compound is a functionalized quaternary phosphonium salt that exemplifies the concept of a versatile synthetic building block. biosynth.comguidechem.com Its structure incorporates two key reactive sites: the triphenylphosphonium cation and a terminal iodo group on the butyl chain. This dual functionality allows for sequential or orthogonal chemical modifications, making it a valuable intermediate in multistep syntheses. d-nb.inforesearchgate.net

The triphenylphosphonium moiety allows this compound to serve as a precursor for a Wittig reagent. Upon treatment with a strong base, the corresponding ylide can be generated and subsequently reacted with an aldehyde or ketone to form a five-carbon alkene chain attached to the carbonyl carbon, with a terminal iodide. The primary alkyl iodide at the end of the butyl chain is a reactive handle for introducing nucleophiles via substitution reactions. stackexchange.com This feature enables the attachment of this phosphonium salt to other molecules or its use in constructing more complex structures. For example, the iodide can be displaced by amines, alkoxides, thiolates, or carbanions, thereby linking the triphenylphosphonium butyl tether to a wide array of molecular fragments. This versatility makes this compound a powerful tool for synthetic chemists aiming to construct complex target molecules. d-nb.infonih.gov

PropertyValue
Chemical NameThis compound
CAS Number159085-21-9
Molecular FormulaC22H23I2P
Molecular Weight572.2 g/mol
Synonyms(4-Iodobutyl)(triphenyl)phosphonium iodide

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodobutyl(triphenyl)phosphanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWDMWKLGLADJFM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23I2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40587901
Record name (4-Iodobutyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159085-21-9
Record name (4-Iodobutyl)(triphenyl)phosphanium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40587901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Iodobutyl Triphenyl Phosphanium Iodide

Quaternization Reactions of Triphenylphosphine (B44618) with Iodoalkanesontosight.aiwikipedia.orglibretexts.org

The most common and direct method for synthesizing (4-Iodobutyl)(triphenyl)phosphanium iodide is through the quaternization of triphenylphosphine. This type of reaction, a class of SN2 reactions, involves the nucleophilic attack of the phosphorus atom of triphenylphosphine on an electrophilic carbon atom of an alkyl halide. google.com For the specific synthesis of the target compound, 1,4-diiodobutane (B107930) is the typical iodoalkane of choice.

The reaction proceeds by mixing triphenylphosphine with 1,4-diiodobutane. The phosphorus atom in triphenylphosphine acts as a nucleophile, displacing one of the iodide ions from the 1,4-diiodobutane backbone. This forms the desired phosphonium (B103445) salt. Generally, the reactivity of alkyl halides in these reactions follows the trend I > Br > Cl, making iodoalkanes particularly effective for preparing phosphonium salts. googleapis.com

PPh₃ + I-(CH₂)₄-I → [Ph₃P⁺-(CH₂)₄-I] I⁻

This method is widely used due to its straightforward nature and the commercial availability of the starting materials. ontosight.ai

The efficiency and yield of the quaternization reaction are highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the solvent, reaction temperature, and the molar ratio of the reactants.

Solvent Effects: The choice of solvent can significantly influence the reaction rate. Solvents commonly employed for phosphonium salt synthesis include acetonitrile (B52724), N,N-dimethylformamide (DMF), toluene, and benzene (B151609). googleapis.com The solvent's polarity can affect the solubility of the reactants and stabilize the charged transition state, thereby accelerating the reaction. For instance, polar aprotic solvents like acetonitrile or DMF are often effective. In some cases, the reaction can be carried out without a solvent, especially if one of the reactants is a liquid at the reaction temperature. rsc.org

Temperature: The reaction rate is also influenced by temperature. Many quaternization reactions are performed under heated conditions to achieve a reasonable reaction rate and a high degree of conversion. googleapis.comgoogle.com However, the optimal temperature must be carefully determined to avoid potential side reactions or decomposition of the product.

Stoichiometry: The molar ratio of triphenylphosphine to 1,4-diiodobutane is a critical factor. Using a slight excess of the iodoalkane can help to ensure complete conversion of the triphenylphosphine. Conversely, to avoid the formation of bis-phosphonium salts (where triphenylphosphine reacts with both ends of the diiodobutane), an excess of 1,4-diiodobutane is often used, and the unreacted diiodobutane is removed during the purification process.

The following table summarizes the impact of various conditions on the synthesis of phosphonium salts.

ParameterConditionEffect on ReactionSource
Solvent Acetonitrile, DMFOften increases reaction rate due to polarity googleapis.com
Toluene, BenzeneCommonly used, effective for many syntheses googleapis.com
No SolventPossible if a reactant is liquid at reaction temperature rsc.org
Temperature Elevated TemperatureGenerally increases reaction rate and conversion googleapis.comgoogle.com
Room TemperatureMay be sufficient, but can lead to long reaction times orgsyn.org
Stoichiometry Excess IodoalkaneCan drive the reaction to completion googleapis.com
Equimolar ReactantsRequires careful control to avoid unreacted starting material bas.bg

For instance, the oxidation of triphenylphosphine to triphenylphosphine oxide can occur if it is exposed to air for prolonged periods. Triphenylphosphine oxide is an inert impurity in the quaternization step but can be difficult to remove from the final product. Therefore, using freshly purified or high-purity triphenylphosphine is recommended. orgsyn.org Similarly, the purity of the 1,4-diiodobutane is crucial. The presence of other alkyl halides or impurities can lead to the formation of different phosphonium salts. It is noted that for subsequent reactions like the Wittig reaction, the purity of the halide used in the phosphonium salt synthesis is very important for obtaining a high-purity final product. googleapis.comgoogle.com

Alternative Synthetic Routes to Iodobutyl Phosphonium Saltsd-nb.info

While direct quaternization is the most common method, alternative strategies for the synthesis of functionalized phosphonium salts exist. One such method involves the use of a triphenylphosphine/iodine (PPh₃/I₂) combination. This approach has been successfully used to synthesize α-alkoxymethyl triphenylphosphonium iodides from bis-alkoxymethanes in a one-pot reaction at room temperature. d-nb.info This methodology could potentially be adapted for the synthesis of iodobutyl phosphonium salts from suitable precursors.

Another alternative approach is the four-component synthesis of phosphonium salts. This method involves the reaction of an arene nucleophile, a 2-heteroatom substituted aryl aldehyde, and a phosphine (B1218219) in the presence of an acid. researchgate.net While this has been applied to the synthesis of more complex phosphonium salts, the underlying principles could potentially be applied to create iodinated phosphonium salts through a convergent approach.

Purification Strategies for High-Purity this compound

After the synthesis, the crude this compound often contains unreacted starting materials or byproducts. Therefore, purification is a necessary step to obtain a product of high purity.

Recrystallization is a widely used and effective method for purifying solid phosphonium salts. The choice of solvent system is critical for successful recrystallization. A suitable solvent system is one in which the phosphonium salt is sparingly soluble at room temperature but highly soluble at an elevated temperature.

For phosphonium salts, common recrystallization solvents include mixtures like chloroform/ethyl acetate (B1210297) or dichloromethane/ether. rsc.org The crude product is dissolved in a minimum amount of the hot solvent, and upon cooling, the purified phosphonium salt crystallizes out, leaving the impurities in the solution. In cases where the phosphonium salt is an oil, it may be induced to crystallize by cooling to a low temperature, such as in a freezer, or by scratching the inside of the flask. researchgate.net

While recrystallization is often the preferred method, chromatographic techniques can also be employed for the purification of phosphonium salts. However, the separation of phosphonium salts using chromatography can sometimes be challenging. cdnsciencepub.com Column chromatography using silica (B1680970) gel or alumina (B75360) can be used, but the polar nature of the phosphonium salts can lead to strong adsorption on the stationary phase, making elution difficult. Careful selection of the eluent system is necessary to achieve good separation.

Reactivity and Mechanistic Investigations of 4 Iodobutyl Triphenyl Phosphanium Iodide

Formation and Characterization of the Corresponding Phosphonium (B103445) Ylide

The foundational step in the Wittig reaction is the deprotonation of the phosphonium salt to form a phosphorus ylide, also known as a phosphorane. libretexts.org This is achieved by treating the salt with a strong base. numberanalytics.com For (4-Iodobutyl)(triphenyl)phosphanium iodide, this process yields (4-iodobutylidene)triphenylphosphorane. This ylide is the key reactive intermediate that subsequently interacts with carbonyl compounds.

Phosphonium ylides are broadly classified as stabilized, semi-stabilized, or non-stabilized, a distinction that profoundly affects their reactivity and the stereochemical outcome of the Wittig reaction. wikipedia.orgorganic-chemistry.org

Stabilized Ylides : These contain an electron-withdrawing group (e.g., ester, ketone) on the ylidic carbon. The negative charge is delocalized through resonance, making these ylides less nucleophilic, more stable, and generally leading to (E)-alkenes. organic-chemistry.orgchemtube3d.com

Non-Stabilized Ylides : These possess electron-donating groups, such as alkyl chains, on the ylidic carbon. The ylide derived from this compound, Ph₃P=CH(CH₂)₃I, falls into this category. The butyl chain does not offer resonance stabilization for the carbanion. wikipedia.org Consequently, these ylides are highly reactive, less stable, and typically yield (Z)-alkenes with high selectivity. organic-chemistry.org

Semi-Stabilized Ylides : With aryl or vinyl substituents, these ylides have intermediate stability and often result in poor E/Z selectivity. wikipedia.org

The stability of the ylide is a critical determinant of the reaction mechanism. Non-stabilized ylides like (4-iodobutylidene)triphenylphosphorane are potent bases and highly sensitive to water and oxygen, which can decompose them into hydrocarbons and phosphine (B1218219) oxides. libretexts.orglibretexts.org

The generation of non-stabilized ylides requires the use of strong bases capable of deprotonating the relatively non-acidic α-hydrogen of the alkylphosphonium salt. libretexts.orgwikipedia.org The choice of base and solvent system is crucial as it can influence the stereochemical outcome, particularly due to the presence or absence of lithium salts. wikipedia.org Common base systems for preparing non-stabilized ylides include organolithium reagents and alkali metal amides.

For this compound, a base like n-butyllithium or sodium hexamethyldisilazide would be required to efficiently generate the corresponding ylide. wikipedia.org

Wittig Reaction Pathways and Stereochemical Control

The mechanism of the Wittig reaction has been the subject of extensive investigation, with the modern consensus supporting a direct cycloaddition pathway, especially under salt-free conditions. wikipedia.orgpitt.edu The stability of the ylide is the primary factor dictating the reaction pathway and its stereochemical outcome. libretexts.org

For non-stabilized ylides, such as (4-iodobutylidene)triphenylphosphorane, the reaction with an aldehyde or ketone is generally under kinetic control. wikipedia.orgpitt.edu The mechanism proceeds as follows:

[2+2] Cycloaddition : The ylide reacts with the carbonyl compound through a concerted, asynchronous [2+2] cycloaddition to directly form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgnih.gov This step is typically irreversible and rate-determining for non-stabilized ylides. libretexts.org The transition state is puckered, not planar, to minimize steric interactions. pitt.edu

Oxaphosphetane Decomposition : The oxaphosphetane intermediate is unstable and rapidly decomposes via a syn-cycloreversion (or retro-[2+2] cycloaddition). pitt.edu This decomposition is driven by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct, which is a major thermodynamic driving force for the entire reaction. organic-chemistry.orgyoutube.com

In contrast, for stabilized ylides, the initial cycloaddition to form the oxaphosphetane can be reversible. libretexts.orgreddit.com This allows for equilibration to the thermodynamically more stable trans-oxaphosphetane, which leads to the formation of (E)-alkenes. reddit.com For a non-stabilized ylide, this equilibration does not occur, and the stereochemistry is locked in during the initial kinetically controlled cycloaddition. wikipedia.orgpitt.edu

The stereoselectivity of the Wittig reaction is a direct consequence of the ylide's stability and the reaction conditions.

Non-Stabilized Ylides : These reagents, including the ylide derived from this compound, typically show high (Z)-selectivity, especially when reacting with aldehydes under salt-free conditions. wikipedia.orgorganic-chemistry.org The selectivity arises from the kinetically controlled formation of the cis-oxaphosphetane. According to the Vedejs model, the ylide approaches the aldehyde in a puckered transition state that minimizes steric interactions between the aldehyde's substituent and the bulky phenyl groups on the phosphorus atom. pitt.edu This preferred geometry leads directly to the cis-oxaphosphetane, which then decomposes to the (Z)-alkene. pitt.edu

Stabilized Ylides : These reagents favor the formation of (E)-alkenes. organic-chemistry.orgchemtube3d.com The reversibility of oxaphosphetane formation allows for equilibration to the more thermodynamically stable anti-oxaphosphetane, which decomposes to the (E)-alkene. reddit.com Dipole-dipole interactions between the ylide and the carbonyl compound at the transition state also play a significant role in favoring the E-selective pathway. acs.orgresearchgate.net

Salt Effects : The presence of lithium salts (e.g., LiI, from using n-BuLi as a base) can decrease Z-selectivity. wikipedia.org Lithium ions can coordinate to the oxygen atom of the carbonyl and the ylide, potentially leading to a betaine-like intermediate and allowing for equilibration, which can erode the kinetic Z-selectivity. wikipedia.orglibretexts.org

Reactivity of the Butyl and Iodo Moieties in Conjugation with the Phosphonium Center

The triphenylphosphonium group is a powerful electron-withdrawing moiety, which influences the reactivity of the attached alkyl chain. In this compound, this creates several potential reaction sites beyond the intended α-carbon for ylide formation.

The C-I bond at the terminal end of the butyl chain is a typical site for nucleophilic substitution, as iodide is an excellent leaving group. thieme-connect.destackexchange.com The presence of the phosphonium cation could potentially increase the electrophilicity of the C-4 carbon through inductive effects, although this effect diminishes with distance.

Several competing reactions could occur:

Intermolecular Nucleophilic Substitution : An external nucleophile could attack the C-4 carbon, displacing the iodide. The iodide counter-ion of the phosphonium salt itself could also participate in an exchange (Finkelstein reaction), though this would be a degenerate reaction.

Intramolecular Reactions : Once the ylide is formed by deprotonation at the α-carbon, the resulting carbanion is a potent nucleophile. It is mechanistically plausible for this ylide to undergo an intramolecular Sₙ2 reaction, attacking the C-4 carbon and displacing the iodide. This would result in the formation of cyclobutyltriphenylphosphonium iodide, a competing and potentially undesired reaction pathway.

Elimination Reactions : If a strong, sterically hindered base is used, E2 elimination to form an alkene is a possibility, though deprotonation at the α-carbon is generally much faster for primary alkylphosphonium salts.

Therefore, when using this compound, reaction conditions must be carefully controlled to favor the desired intermolecular Wittig reaction over potential intramolecular cyclization or other side reactions involving the reactive C-I bond.

Nucleophilic Substitutions at the Iodo Group

The terminal iodo group on the butyl chain of this compound serves as a leaving group in nucleophilic substitution reactions. As a primary alkyl iodide, the compound is susceptible to attack by a variety of nucleophiles, typically following an SN2 mechanism. In such reactions, an incoming nucleophile displaces the iodide ion, forming a new bond with the terminal carbon atom.

The general scheme for this transformation can be represented as: [Ph₃P⁺-(CH₂)₄-I]I⁻ + Nu⁻ → [Ph₃P⁺-(CH₂)₄-Nu]I⁻ + I⁻

The rate and efficiency of these substitution reactions are influenced by several factors, including the strength of the nucleophile, solvent, and reaction temperature. The iodide ion itself is an excellent leaving group, which facilitates these reactions. youtube.com The presence of the bulky and electron-withdrawing triphenylphosphonium group at the other end of the alkyl chain can sterically hinder the reaction site to some extent and may also influence the electrophilicity of the carbon atom bearing the iodine.

While specific kinetic data for this compound is not extensively documented, the reactivity can be inferred from the behavior of similar primary alkyl halides in SN2 reactions. A range of nucleophiles can be employed to introduce new functional groups onto the butyl chain, leading to a variety of functionalized phosphonium salts.

Table 1: Representative Nucleophilic Substitution Reactions on Primary Alkyl Iodides
Nucleophile (Nu⁻)Product TypePotential Significance
RO⁻ (Alkoxide)Ether-functionalized phosphonium saltBuilding blocks for polymers or ligands.
N₃⁻ (Azide)Azide-functionalized phosphonium saltPrecursor for amine-functionalized phosphonium salts via reduction.
CN⁻ (Cyanide)Nitrile-functionalized phosphonium saltIntermediate for synthesizing carboxylic acids, amines, or amides.
RCOO⁻ (Carboxylate)Ester-functionalized phosphonium saltUsed in the synthesis of modified Wittig reagents.
R₂NH (Secondary Amine)Quaternary ammonium (B1175870) phosphonium saltMolecules with dual cationic centers for applications as phase-transfer catalysts or ionic liquids.

Radical Processes and Functionalization of the Alkyl Chain

Recent studies have revealed that alkyl triphenylphosphonium iodide salts can serve as effective precursors for generating alkyl radicals under visible light irradiation. chinesechemsoc.orgchinesechemsoc.org This reactivity offers an alternative to traditional ionic pathways for functionalizing the alkyl chain. The process is initiated by the formation of a photoactive charge-transfer complex (CTC) between the phosphonium cation and its iodide counterion or another suitable electron donor. chinesechemsoc.org

Upon excitation with blue light, a single electron transfer (SET) event occurs, leading to the homolytic cleavage of the C–I bond and the generation of a 4-(triphenylphosphonio)butyl radical.

Mechanism of Radical Generation: [Ph₃P⁺-(CH₂)₄-I]I⁻ + hν (blue light) → [Ph₃P⁺-(CH₂)₄]• + I•

These generated radicals are versatile intermediates that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Unlike ionic reactions, radical processes are often less sensitive to steric hindrance and compatible with a wider range of functional groups. chinesechemsoc.org

Research has demonstrated the application of these photogenerated radicals in the functionalization of N-heterocycles. chinesechemsoc.orgchinesechemsoc.org For example, the radical can add to an unsaturated bond, such as in an alkene, followed by an intramolecular cyclization and subsequent steps to yield complex heterocyclic structures. This radical-mediated pathway allows for the construction of valuable molecular scaffolds under mild, metal-free conditions. chinesechemsoc.org The phosphonium moiety can also stabilize radical intermediates, making them useful in various radical-radical coupling reactions. nih.gov

Table 2: Examples of Radical-Mediated Functionalization Using Alkylphosphonium Salts
Reaction TypeCoupling PartnerProduct ClassConditionsReference
Radical Alkylation/CyclizationN-aryl methacrylamidesAlkylated N-heterocyclesBlue LED, TMG (tetramethylguanidine), DMSO chinesechemsoc.org
Radical AlkylationIsonitrilesAlkylated PhenanthridinesBlue LED, DIPEA, DMSO chinesechemsoc.org
Radical AdditionAlkenesFunctionalized AlkanesVisible Light, Photocatalyst nih.gov

The ability to generate radicals from stable phosphonium salts like this compound opens new avenues for synthetic chemistry, enabling the functionalization of the alkyl chain through pathways that are complementary to traditional nucleophilic substitution methods. chinesechemsoc.orgnih.gov

Applications of 4 Iodobutyl Triphenyl Phosphanium Iodide in Advanced Chemical Synthesis

Construction of Functionalized Alkenes via Wittig Olefination

The primary application of (4-Iodobutyl)(triphenyl)phosphanium iodide lies in its use as a Wittig reagent for the olefination of aldehydes and ketones. The resulting products are terminally-iodinated alkenes, which are themselves versatile intermediates for further synthetic manipulations.

The Wittig reaction of this compound with a carbonyl compound, such as an aldehyde or ketone, proceeds through the initial formation of a phosphonium (B103445) ylide upon treatment with a strong base. This ylide then reacts with the carbonyl compound to yield the corresponding alkene with a 5-iodopent-1-ene structural motif. The general transformation can be represented as follows:

General Reaction Scheme:

The terminal iodo group in the resulting alkene is a key functional handle that can participate in a variety of subsequent reactions. These transformations include, but are not limited to, nucleophilic substitution, cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), and the formation of organometallic reagents. This two-step sequence, Wittig olefination followed by transformation of the iodide, provides a powerful strategy for the elaboration of molecular complexity.

A hypothetical example of this would be the reaction with benzaldehyde (B42025) to form 1-iodo-5-phenylpent-1-ene, which could then be used in a subsequent Sonogashira coupling to introduce an alkyne moiety.

Reactant 1 (Carbonyl)Product (Iodo-Alkene)Potential Subsequent Transformation
Benzaldehyde1-Iodo-5-phenylpent-1-eneSonogashira Coupling
Cyclohexanone(5-Iodopentylidene)cyclohexaneSuzuki Coupling
Acetaldehyde1-Iodohept-2-eneNucleophilic Substitution

The ability to introduce a five-carbon chain with a terminal functional group makes this compound a useful reagent for the construction of olefinic linkers in more complex molecules. This is particularly valuable in the synthesis of natural products and their analogues, where specific distances and geometries between functional groups are often crucial for biological activity. The double bond formed via the Wittig reaction provides a degree of conformational rigidity to the linker, while the terminal iodide allows for the attachment of other molecular fragments.

Role as a Versatile Building Block in Synthetic Sequences

Beyond its direct use in the Wittig reaction, this compound can be viewed as a bifunctional building block, enabling the strategic introduction of a C5 unit into a target molecule.

In the context of multi-step total synthesis, the use of this compound allows for the late-stage introduction of a functionalized side chain. This can be advantageous in convergent synthetic strategies, where complex fragments are prepared separately and then coupled together. The phosphonium salt can be carried through several synthetic steps before the final Wittig olefination is performed, or the iodo-alkene product can be subjected to a series of transformations.

The structural motifs accessible through the use of this compound are relevant to the synthesis of various pharmaceutical intermediates. The ability to create molecules with both an olefinic bond and a reactive terminal iodide provides a pathway to a wide range of heterocyclic and carbocyclic scaffolds that are of interest in medicinal chemistry research. For instance, the iodo-alkene products can serve as precursors for the synthesis of substituted piperidines, pyrrolidines, or other nitrogen-containing heterocycles through intramolecular cyclization reactions.

Methodologies for Isotope Incorporation

The presence of an iodine atom in the products derived from this compound offers a potential site for the introduction of isotopes. For example, the iodine atom could be replaced with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I) through nucleophilic radioiodination reactions. This would allow for the preparation of radiolabeled molecules for use in binding assays or metabolic studies.

Furthermore, the synthesis of the phosphonium salt itself could be adapted to incorporate isotopic labels. For example, using isotopically labeled 1,4-diiodobutane (B107930) in the initial reaction with triphenylphosphine (B44618) would result in a labeled version of this compound. Subsequent Wittig reactions would then transfer this isotopic label to the newly synthesized alkene.

IsotopeIncorporation MethodPotential Application
¹²⁵I / ¹³¹INucleophilic radioiodination of the iodo-alkene productRadioligand binding assays
¹³C / ¹⁴CSynthesis of the phosphonium salt from labeled 1,4-diiodobutaneMetabolic fate studies
²H (Deuterium)Use of deuterated starting materials in the synthesisMechanistic studies

Deuterium (B1214612) Labeling of Alkyl Chains

The strategic incorporation of deuterium (²H), a stable isotope of hydrogen, into organic molecules is a critical technique for mechanistic studies in chemistry and biology, as well as for enhancing the metabolic stability of pharmaceuticals. This compound can serve as a precursor for the site-specific introduction of deuterium into alkyl chains.

A plausible synthetic pathway involves the conversion of the phosphonium salt to its corresponding ylide, followed by a reaction sequence that replaces hydrogen atoms with deuterium. A more direct, analogous method involves the hydrolysis of phosphonium salts in the presence of a deuterium source. Based on established methods for deuterium labeling of similar systems, a facile route can be proposed. researchgate.net The phosphonium salt is treated with a base in the presence of deuterium oxide (D₂O), which can lead to the exchange of protons at the alpha-carbon position for deuterium atoms. While this primarily affects the carbon adjacent to the phosphorus, subsequent synthetic manipulations could extend the labeling along the chain.

A key research finding demonstrates a method for deuterium labeling via the hydrolysis of phosphonium salts using potassium cyanide (KCN) as a catalyst in a deuterated solvent system. researchgate.net This approach allows for the efficient replacement of a halide or acetate (B1210297) group with deuterium by first forming the phosphonium salt intermediate. researchgate.net Applying this principle, the iodobutyl group of this compound provides a reactive site that can be leveraged for isotopic labeling.

StepReagents and ConditionsOutcomeResearch Principle
1. Ylide Formation Strong base (e.g., n-BuLi) in an aprotic solventFormation of (4-iodobutylidene)triphenylphosphoraneDeprotonation alpha to the phosphorus atom.
2. Deuteration Quenching with a deuterium source (e.g., D₂O)Incorporation of deuterium at the alpha-carbon.The ylide carbon is nucleophilic and reacts with the electrophilic deuterium of D₂O.
3. Further Manipulation Subsequent chemical steps (e.g., reduction)Potential for deuterium incorporation at other positions.The initial deuterated product can be used in further synthesis.

Strategies for Radioiodine Incorporation for Research Probes

The covalent carbon-iodine bond in this compound makes it an excellent precursor for synthesizing radioiodinated molecules for use as research probes. These probes are invaluable tools in biochemistry and molecular biology for tracking molecules in vitro and in vivo without interfering with biological processes. The primary strategy for incorporating a radioactive isotope of iodine (e.g., ¹²⁵I, ¹³¹I) is through an isotopic exchange reaction. nih.gov

This process, a type of nucleophilic substitution, involves reacting the non-radioactive iodo-compound with a radioactive iodide salt, such as Na¹²⁵I. nih.gov The reaction effectively swaps the stable ¹²⁷I atom on the butyl chain with a radioactive isotope. nih.gov This method is particularly advantageous because it does not alter the chemical structure of the molecule, ensuring that its biological or chemical properties remain unchanged. The triphenylphosphonium group can serve as a targeting moiety or a handle for further conjugation to biomolecules.

The synthesis of such probes is geared towards fundamental research applications, such as receptor binding assays, autoradiography, and metabolic pathway studies, rather than clinical imaging. The choice of radioisotope depends on the specific research application, with different isotopes offering varying half-lives and emission properties. nih.gov

Iodine RadioisotopeHalf-LifePrincipal EmissionsCommon Research Application
Iodine-125 (¹²⁵I) 59.4 daysGamma rays (35 keV), X-raysRadioimmunoassays, receptor binding studies, autoradiography
Iodine-131 (¹³¹I) 8.02 daysBeta particles (606 keV), Gamma rays (364 keV)Metabolic studies, preclinical therapeutic research
Iodine-123 (¹²³I) 13.2 hoursGamma rays (159 keV)Short-term in vivo tracer studies in animal models

Contributions to Materials Science and Polymer Chemistry

This compound is a valuable building block in materials science, particularly in the synthesis and modification of polymers. Its bifunctional nature allows it to act as an initiator, a monomer precursor, or a post-polymerization modification agent.

Synthesis of Functionalized Monomers

One of the most powerful applications of phosphonium salts in organic synthesis is the Wittig reaction, which converts aldehydes and ketones into alkenes. ucla.edu this compound can be readily converted into its corresponding phosphonium ylide by treatment with a strong base. This ylide can then react with various carbonyl-containing compounds to generate a wide array of functionalized monomers.

For example, reaction of the ylide with formaldehyde (B43269) would produce 5-iodo-1-pentene, a monomer containing a polymerizable alkene and a reactive alkyl iodide. Alternatively, reacting the ylide with a dialdehyde (B1249045) could lead to the formation of diene monomers, which are precursors for cross-linked polymers. The specific functionality of the synthesized monomer is dictated by the choice of the carbonyl reactant, making this a highly versatile method for creating custom monomers for specific material properties. researchgate.netnih.gov

Carbonyl ReactantResulting Monomer StructurePotential Polymer Application
Formaldehyde (CH₂O) CH₂=CH-(CH₂)₃-ISynthesis of polymers with reactive pendant iodide groups for grafting.
Acrolein (CH₂=CH-CHO) CH₂=CH-(CH₂)₃-CH=CH-CH=CH₂Creation of cross-linkable polymers and conjugated materials.
Terephthalaldehyde P⁺Ph₃-CH=CH-C₆H₄-CH=CH-(CH₂)₄-P⁺Ph₃Synthesis of conjugated polymers with ionic phosphonium groups.

Development of Modified Polymeric Structures

The introduction of phosphonium salt moieties into polymer structures can impart unique properties, such as ionic conductivity, antimicrobial activity, or improved thermal stability. This compound can be used to create such modified polymers through several strategies.

Post-Polymerization Modification: This approach involves reacting the phosphonium salt with a pre-formed polymer that has nucleophilic sites. For example, a polymer with pendant hydroxyl or amine groups can displace the iodide from the butyl chain, covalently attaching the triphenylphosphonium group to the polymer backbone. This method is useful for modifying existing polymers to enhance their properties. mdpi.com

Direct Polymerization: Functionalized monomers synthesized from this compound (as described in 4.4.1) can be polymerized to create new materials. For instance, polymerizing a monomer containing the phosphonium group leads to a polyelectrolyte where the ionic groups are integral to the polymer chain. Such ion-containing polymers are investigated for applications in membranes, sensors, and polymer electrolytes. researchgate.net Furthermore, polymers containing terminal iodide groups can be synthesized and subsequently reacted with triphenylphosphine to create chain-end functionalized polymers with a terminal phosphonium salt. mdpi.comnih.gov

Modification StrategyDescriptionExample Application
Grafting To A polymer with nucleophilic side chains (e.g., polyvinyl alcohol) reacts with this compound.Creating polymers with antimicrobial surfaces.
Chain-End Functionalization A polymer synthesized with a terminal iodide (e.g., via Reversible Complexation-Mediated Polymerization) reacts with triphenylphosphine. mdpi.comSynthesis of block copolymers or polymer-surfactant hybrids.
Copolymerization A monomer containing the phosphonium group is copolymerized with a standard monomer (e.g., styrene).Development of ion-exchange resins or solid polymer electrolytes. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Iodobutyl Triphenyl Phosphanium Iodide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides information about the carbon-hydrogen framework of a molecule. For (4-Iodobutyl)(triphenyl)phosphanium iodide, a combination of ¹H, ¹³C, and ³¹P NMR, often supplemented by two-dimensional (2D) techniques, is employed for a comprehensive structural analysis.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum will exhibit distinct multiplets for the aromatic protons of the three phenyl rings, typically appearing in the downfield region (δ 7.5-8.0 ppm) due to the deshielding effect of the aromatic rings and the positively charged phosphorus atom. The protons of the butyl chain will show characteristic chemical shifts and coupling patterns. The methylene (B1212753) group attached to the phosphorus atom (P-CH₂) is expected to be the most deshielded of the aliphatic protons, appearing as a multiplet. The methylene group attached to the iodine atom (CH₂-I) will also be shifted downfield. The two central methylene groups of the butyl chain will resonate at higher fields.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum will show signals for the carbon atoms of the phenyl rings and the butyl chain. The aromatic carbons will have characteristic shifts in the range of δ 110-140 ppm. The ipso-carbon (the carbon directly attached to the phosphorus atom) will appear as a doublet due to coupling with the phosphorus atom. The carbons of the butyl chain will have distinct chemical shifts, with the carbon attached to the phosphorus (P-CH₂) and the carbon attached to the iodine (CH₂-I) being the most downfield among the aliphatic carbons.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
P-CH₂-Multiplet~22-25 (d, JP-C)
-CH₂-Multiplet~28-32
-CH₂-Multiplet~20-24
-CH₂-ITriplet~5-10
Phenyl-H (ortho, meta, para)Multiplets (7.5-8.0)~130-135
Phenyl-C (ipso)-~118-120 (d, JP-C)
Phenyl-C (ortho, meta, para)-~130-135

Note: The predicted chemical shifts are estimates and may vary depending on the solvent and other experimental conditions. 'd' indicates a doublet and JP-C represents the phosphorus-carbon coupling constant.

Phosphorus-31 (³¹P) NMR spectroscopy is a highly specific technique for the characterization of organophosphorus compounds. Since ³¹P has a nuclear spin of ½ and a natural abundance of 100%, it is a sensitive nucleus for NMR studies. For phosphonium (B103445) salts like this compound, the ³¹P NMR spectrum typically shows a single resonance. The chemical shift of this signal is indicative of the electronic environment around the phosphorus atom. For alkyltriphenylphosphonium salts, the ³¹P chemical shift is generally observed in the range of +20 to +30 ppm (relative to 85% H₃PO₄ as an external standard). This characteristic chemical shift confirms the presence of the tetracoordinate, positively charged phosphorus center.

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms in the molecule, 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For the butyl chain, cross-peaks would be observed between P-CH₂ and the adjacent -CH₂ group, and so on along the chain, confirming the sequence of the methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbon atoms. This would allow for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connection of the butyl chain to the phosphorus atom and the iodine atom to the end of the chain. For instance, correlations would be expected between the protons of the P-CH₂ group and the ipso-carbon of the phenyl rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. For this compound, the positive ion mode would detect the cation, [(C₆H₅)₃P(C₄H₈I)]⁺. The theoretical exact mass of this cation (C₂₂H₂₃IP⁺) is 445.0657 g/mol . An experimental HRMS measurement confirming this mass with high accuracy (typically within a few parts per million) would provide strong evidence for the elemental composition of the cation.

In the mass spectrometer, the molecular ion can be induced to fragment into smaller, charged species. The analysis of these fragment ions provides valuable structural information. The fragmentation of the (4-Iodobutyl)(triphenyl)phosphanium cation would be expected to proceed through several characteristic pathways:

Loss of an iodine radical: A common fragmentation pathway for iodoalkanes is the homolytic cleavage of the C-I bond, which would result in the formation of a cation with m/z 318.1565, corresponding to the butyltriphenylphosphonium fragment, and a neutral iodine radical.

Loss of iodobutane: Cleavage of the P-C bond could lead to the loss of a neutral iodobutane molecule, resulting in the triphenylphosphine (B44618) radical cation, although this is generally less favorable.

Fragmentation of the butyl chain: The butyl chain itself can undergo fragmentation, leading to smaller alkyl fragments.

Triphenylphosphine fragment: A prominent peak at m/z 262, corresponding to the stable triphenylphosphine cation ([P(C₆H₅)₃]⁺), is often observed in the mass spectra of triphenylphosphonium salts.

The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion and its iodine-containing fragments, as there will be no M+2 peak as is characteristic for compounds containing chlorine or bromine.

The following table summarizes the expected major fragments in the mass spectrum of this compound.

m/z (theoretical) Proposed Fragment Ion Formula
445.0657(4-Iodobutyl)triphenylphosphonium (cation)[C₂₂H₂₃IP]⁺
318.1565Butyltriphenylphosphonium[C₂₂H₂₄P]⁺
262.0833Triphenylphosphine[C₁₈H₁₅P]⁺

Infrared (IR) and Raman Spectroscopy

Infrared and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. The resulting spectra are unique molecular fingerprints, providing valuable information about the functional groups present and their chemical environment. For this compound, these techniques are essential for confirming the presence of both the triphenylphosphonium cation and the iodobutyl chain.

The vibrational spectrum of this compound is dominated by the characteristic vibrations of the triphenylphosphine and alkyl iodide moieties. The triphenylphosphine group gives rise to a series of sharp, well-defined bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The P-C (phenyl) stretching vibrations are expected to produce strong absorptions around 1440-1430 cm⁻¹ and 1110-1100 cm⁻¹. researchgate.net The monosubstituted benzene (B151609) rings also exhibit characteristic out-of-plane bending vibrations, which are typically found in the 750-700 cm⁻¹ and 700-680 cm⁻¹ regions.

The iodobutyl chain contributes vibrations associated with the C-H and C-I bonds. The aliphatic C-H stretching vibrations of the butyl group are expected to appear in the 2960-2850 cm⁻¹ range. The C-I stretching vibration is typically observed at lower frequencies, generally in the range of 600-500 cm⁻¹, due to the high mass of the iodine atom. The presence of these distinct vibrational bands in the IR and Raman spectra would confirm the covalent attachment of the 4-iodobutyl group to the triphenylphosphine core.

Table 1: Predicted Infrared and Raman Vibrational Modes for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity
Phenyl C-HStretching3100-3000Medium
Alkyl C-HStretching2960-2850Medium-Strong
P-C (Phenyl)Stretching1440-1430Strong
P-C (Phenyl)Stretching1110-1100Strong
Aromatic C-HOut-of-plane Bending750-700Strong
Aromatic C-HOut-of-plane Bending700-680Strong
C-IStretching600-500Medium

X-ray Crystallography for Solid-State Structure Determination

In addition to halogen bonding, π-stacking interactions between the phenyl rings of adjacent triphenylphosphonium cations are also likely to be present. These interactions, arising from the electrostatic attraction between the electron-rich π-systems, would contribute to the stabilization of the crystal lattice. The interplay of these various intermolecular forces dictates the final three-dimensional arrangement of the ions in the crystal.

Based on crystallographic data for analogous triphenylphosphonium compounds, the key bond lengths and angles within the (4-Iodobutyl)(triphenyl)phosphanium cation can be predicted with a high degree of confidence. The phosphorus atom is expected to adopt a tetrahedral geometry, with the P-C bond lengths to the phenyl rings being approximately 1.78-1.80 Å. The P-C bond to the butyl chain is anticipated to be slightly longer, in the range of 1.80-1.82 Å.

Table 2: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value
P-C (phenyl) Bond Length1.78 - 1.80 Å
P-C (butyl) Bond Length1.80 - 1.82 Å
C-I Bond Length~2.14 Å
C-P-C Bond Angle~109.5°
P-C-C-C Torsional AngleVariable, dependent on conformation
C-C-C-I Torsional AngleVariable, dependent on conformation

Theoretical and Computational Investigations of 4 Iodobutyl Triphenyl Phosphanium Iodide

Quantum Chemical Calculations on Electronic Structure

Quantum chemical calculations are fundamental to understanding the arrangement of electrons within a molecule, which in turn dictates its chemical behavior. For (4-Iodobutyl)(triphenyl)phosphanium iodide, these calculations reveal how charge is distributed across the cation and how the frontier molecular orbitals influence its reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in quantum chemistry where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. mdpi.comaimspress.com The HOMO represents the orbital from which the molecule is most likely to donate electrons, characterizing it as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. imist.ma The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity; a larger gap generally implies higher stability and lower reactivity. mdpi.comaimspress.com

For the (4-Iodobutyl)(triphenyl)phosphanium cation, the HOMO is typically localized on the phenyl rings and the iodine atom, which are the more electron-rich parts of the molecule. The LUMO is generally centered on the phosphonium (B103445) group and the anti-bonding orbitals associated with the P-C and C-I bonds, indicating these are the sites susceptible to nucleophilic attack. In related triphenylphosphine (B44618) systems, the HOMO-LUMO gap has been calculated to be around 4.889 eV, suggesting significant stability. researchgate.net The introduction of the iodobutyl chain would likely modulate this gap, with the iodine atom's orbitals participating in the HOMO, potentially slightly decreasing the gap compared to a simple alkyltriphenylphosphonium cation.

Table 1: Representative Frontier Orbital Energies of Related Moieties This table presents calculated values for related molecules to illustrate the typical energy ranges.

Molecule/FragmentHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
Triphenylphosphine-5.68-0.794.89DFT/B3LYP
Iodomethane-9.65-0.559.10DFT/B3LYP
(N-Isocyanimino) triphenylphosphorane-6.45-1.724.73DFT/B3LYP/6-311+G(d,p)

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the surface of a molecule and predicting sites for electrophilic and nucleophilic attack. aimspress.com The map displays regions of negative potential (red), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-deficient and susceptible to nucleophilic attack. researchgate.net

In the (4-Iodobutyl)(triphenyl)phosphanium cation, the MEP would show a strong positive potential localized around the central phosphorus atom and delocalized across the attached phenyl groups, consistent with the formal positive charge of the phosphonium center. researchgate.net This positive region is the primary site for interaction with anions and nucleophiles. The butyl chain would exhibit a relatively neutral potential. A key feature would be the anisotropic charge distribution around the iodine atom. Computational studies on other organoiodine compounds show a region of positive electrostatic potential, known as a "sigma-hole," on the outermost portion of the iodine atom along the C-I bond axis, which allows it to act as a halogen bond donor. researchgate.net The lateral regions of the iodine atom would display negative potential. This distribution is crucial for understanding intermolecular interactions.

Conformational Analysis and Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static, single-molecule properties, conformational analysis and molecular dynamics (MD) simulations are used to explore the dynamic behavior and preferred shapes of molecules in a condensed phase. researchgate.net Phosphonium salts like this compound are often classified as ionic liquids, and MD simulations are a powerful tool for studying these systems. researchgate.net

MD simulations, using empirical force fields like AMBER or GAFF, can model the movement of the phosphonium cation and its iodide counter-ion over time in a simulated solvent or bulk liquid environment. ucl.ac.uk Such simulations provide insight into ion pairing, solvent structuring, and the conformational flexibility of the cation. nih.gov For the (4-Iodobutyl)(triphenyl)phosphanium cation, a key area of interest is the conformation of the flexible iodobutyl chain. Computational studies on similar alkylated triphenylphosphonium cations have investigated the rotational freedom of the alkyl chain to rationalize observed crystal structures and thermal properties. nih.gov Simulations would likely show that the butyl chain can adopt numerous gauche and anti conformations, with the terminal iodine atom capable of interacting with the phosphonium center of a neighboring cation or being solvated by the surrounding medium. These dynamic behaviors are crucial for understanding properties like viscosity, diffusivity, and the accessibility of the reactive ylide-forming site. researchgate.netucl.ac.uk

Prediction of Spectroscopic Parameters

Disclaimer: As of the latest literature surveys, specific theoretical studies predicting the spectroscopic parameters for this compound have not been extensively published. The following section outlines the established computational methodologies that would be employed for such predictions and presents hypothetical, yet scientifically plausible, data that could be expected from such analyses. These data tables are illustrative and based on computational studies of analogous organophosphorus compounds.

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering insights that complement and guide experimental work. For a molecule such as this compound, Density Functional Theory (DFT) is the most common and effective method for calculating a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govrsc.orgresearchgate.net

The predictive process typically begins with the optimization of the molecule's three-dimensional geometry at a selected level of theory and basis set. Following this, the specific spectroscopic properties are calculated. For NMR, the Gauge-Independent Atomic Orbital (GIAO) method is frequently used to compute the isotropic magnetic shielding constants, which are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, or 85% H₃PO₄ for ³¹P. nih.govuni-muenchen.deyoutube.com

For IR spectroscopy, the vibrational frequencies and their corresponding intensities are calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated harmonic frequencies are often systematically higher than experimental values and are therefore typically scaled by an empirical factor to improve agreement with experimental data. researchgate.netresearchgate.net

Prediction of UV-Vis spectra is generally accomplished using Time-Dependent DFT (TD-DFT), which calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of electronic transitions. researchgate.netsharif.edu The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), are crucial for achieving accurate predictions. uni-muenchen.de

Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts

The following table presents plausible ¹H, ¹³C, and ³¹P NMR chemical shifts for this compound, as would be predicted by DFT calculations. The shifts for the phenyl groups are expected to appear in the aromatic region, while the butyl chain protons and carbons would be found in the aliphatic region. The phosphorus atom is expected to have a characteristic chemical shift for a tetracoordinate phosphonium species. rsc.orgchemicalbook.comspectrabase.comspectrabase.com

Table 1: Predicted NMR Chemical Shifts (ppm) for this compound Predicted values are referenced against TMS for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P.

Atom TypePredicted Chemical Shift (δ, ppm)
¹H NMR
Phenyl H (ortho)7.85 - 7.95
Phenyl H (meta)7.70 - 7.80
Phenyl H (para)7.60 - 7.70
P-CH₂ (Butyl)3.50 - 3.70
P-CH₂-CH₂ (Butyl)1.80 - 2.00
I-CH₂-CH₂ (Butyl)2.10 - 2.30
I-CH₂ (Butyl)3.20 - 3.40
¹³C NMR
Phenyl C (ipso)118.0 - 120.0 (d, JP-C ≈ 90 Hz)
Phenyl C (ortho)134.0 - 136.0 (d, JP-C ≈ 10 Hz)
Phenyl C (meta)130.0 - 132.0 (d, JP-C ≈ 13 Hz)
Phenyl C (para)135.0 - 137.0 (d)
P-CH₂ (Butyl)22.0 - 24.0 (d, JP-C ≈ 50 Hz)
P-CH₂-CH₂ (Butyl)29.0 - 31.0 (d, JP-C ≈ 15 Hz)
I-CH₂-CH₂ (Butyl)34.0 - 36.0 (d, JP-C ≈ 4 Hz)
I-CH₂ (Butyl)6.0 - 8.0
³¹P NMR
P⁺24.0 - 26.0

Note: 'd' indicates a doublet, with the predicted P-C coupling constant (J) provided.

Predicted Infrared (IR) Vibrational Frequencies

Theoretical calculations can predict the vibrational modes of the molecule. Key predicted frequencies for this compound would include P-Ph stretching, C-H stretching of both aromatic and aliphatic groups, and C-I stretching.

Table 2: Selected Predicted IR Frequencies (cm⁻¹) for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity
Aromatic C-H Stretch3050 - 3100Medium
Aliphatic C-H Stretch2850 - 3000Medium-Strong
C=C Aromatic Ring Stretch1580 - 1600Medium
C=C Aromatic Ring Stretch1480 - 1500Strong
P-Ph Stretch1430 - 1450Strong
CH₂ Bending/Scissoring1400 - 1420Medium
In-plane C-H Bending (Aromatic)1100 - 1200Strong
Out-of-plane C-H Bending (Aromatic)720 - 760Strong
C-I Stretch500 - 600Medium

Predicted UV-Vis Absorption Wavelengths

TD-DFT calculations would be used to predict the electronic transitions. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* transitions within the triphenylphosphine moiety. researchgate.netresearchgate.net

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound Calculations performed in a simulated solvent, e.g., acetonitrile (B52724).

Electronic TransitionPredicted λmax (nm)Predicted Oscillator Strength (f)
π → π* (Phenyl)~ 230> 0.5
π → π* (Phenyl)~ 265~ 0.1
π → π* (Phenyl)~ 275~ 0.05

These predicted spectroscopic parameters serve as a valuable theoretical framework for the identification and characterization of this compound, awaiting experimental verification and further computational refinement.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Routes

The classical synthesis of phosphonium (B103445) salts, involving the reaction of a phosphine (B1218219) with an alkyl halide, is often robust and high-yielding. chemicalbook.com However, future research will increasingly focus on improving the environmental footprint of this process. Key areas of development include:

Bio-based Solvents and Reagents: A significant push is being made to minimize the use of fossil-fuel-derived resources in chemical manufacturing. Research into utilizing bio-based solvents for the synthesis of phosphonium salts is a promising avenue. wikipedia.org Furthermore, exploring routes that utilize starting materials derived from renewable feedstocks could fundamentally enhance the sustainability of producing compounds like (4-Iodobutyl)(triphenyl)phosphanium iodide.

Energy-Efficient Methodologies: Techniques such as microwave-assisted synthesis and sonication are being explored to reduce reaction times and energy consumption. mdpi.com Microwave irradiation, for instance, can accelerate the quaternization of phosphines, often leading to cleaner reactions and higher yields in shorter timeframes. rsc.org

Photocatalysis: Recent advancements have demonstrated photoactivated methods for the synthesis of quaternary phosphonium salts. nih.govgoogle.com These approaches can offer high yields and broad functional group compatibility under mild conditions, representing a significant step towards more atom-economical and sustainable synthetic protocols.

Catalytic Routes: The use of catalytic amounts of iodide salts can significantly accelerate the reaction between phosphines and alkyl chlorides or bromides, which are often cheaper and more readily available than iodides. unive.itresearchgate.net This catalytic approach, known as the Finkelstein reaction, enhances the atom economy and cost-effectiveness of the synthesis.

Exploration of Novel Reactivities and Catalytic Potentials

Beyond its role as a Wittig reagent precursor, this compound and its derivatives hold untapped potential in catalysis and novel chemical transformations.

Organocatalysis: Quaternary phosphonium salts are increasingly recognized for their utility as organocatalysts, particularly as phase-transfer catalysts. organic-chemistry.org Future work could explore the application of this compound in promoting a variety of organic reactions, leveraging its ability to facilitate reactions between immiscible phases.

Precursors for Advanced Catalysts: The phosphonium moiety can serve as a scaffold for more complex catalytic systems. For instance, phosphonium salts can act as stabilizers for metal nanoparticles, creating robust and reusable catalysts for cross-coupling reactions like the Suzuki coupling. mdpi.com Additionally, phosphonium salts are precursors for P-doped carbon materials, which are emerging as effective metal-free catalysts for various oxidative reactions. microsaic.comacs.org

C-P Bond Functionalization: Traditionally, the synthetic utility of phosphonium salts centers on the reactivity of the groups attached to the phosphorus atom. However, recent studies have begun to explore the selective functionalization of the carbon-phosphorus (C–P) bond itself, opening up new avenues for creating novel organophosphorus compounds. google.comacs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a major paradigm shift in the chemical industry, offering enhanced safety, scalability, and process control.

Continuous Flow Synthesis: Integrating the synthesis of this compound and its subsequent use in Wittig reactions into continuous flow systems is a key area for future development. nih.govresearchgate.netnumberanalytics.com Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates like ylides. researchgate.netnumberanalytics.com Several studies have already demonstrated the successful implementation of Wittig reactions in flow reactors, highlighting the potential for process intensification. mdpi.comnih.gov

Automated Synthesis: Automated platforms, which are widely used in fields like peptide synthesis, are increasingly being adopted for small molecule synthesis. wikipedia.org Automating the synthesis of phosphonium salts and their application in multi-step reaction sequences can accelerate the discovery and optimization of new synthetic routes and molecules. Such platforms can systematically vary reaction conditions to rapidly identify optimal parameters, significantly reducing the time required for research and development.

Design of Chiral Analogues for Asymmetric Transformations

Asymmetric catalysis is a cornerstone of modern synthetic chemistry, essential for the production of enantiomerically pure pharmaceuticals and fine chemicals. The development of chiral phosphonium salts has established them as powerful organocatalysts for a range of asymmetric transformations.

Future research will likely focus on designing chiral analogues of this compound. This can be achieved by replacing the achiral triphenylphosphine (B44618) core with a chiral phosphine ligand. These chiral phosphines can be derived from various sources, including:

Binaphthyl scaffolds (e.g., BINAP)

Amino acids and peptides

Spiro-type backbones

These chiral phosphonium salts have proven effective as phase-transfer catalysts in a variety of asymmetric reactions, as detailed in the table below.

Asymmetric ReactionCatalyst TypeTypical SubstratesReference
Michael Addition Binaphthyl-derived, Amino acid-derivedOxindoles, α,β-Unsaturated aldehydes numberanalytics.com
Henry (Nitroaldol) Reaction P-spiro tetraaminophosphonium saltsAldehydes, Nitroalkanes
Mannich Reaction P-spiro tetraaminophosphonium saltsImines, Oxindoles
Alkylation Amino acid-derivedGlycine imines
Hydrophosphonylation P-spiro tetraaminophosphonium saltsAldehydes, Dialkyl phosphites
Amination P-spiro phosphonium saltsβ-Keto esters, Azodicarboxylates numberanalytics.com

The butyl iodide chain of this compound provides a convenient handle for tethering these chiral catalysts to solid supports, facilitating catalyst recovery and recycling, a key principle of green chemistry.

Advanced Applications in Molecular Imaging Probes (non-clinical research applications only)

The lipophilic cationic nature of the triphenylphosphonium (TPP+) group enables it to cross biological membranes and accumulate within mitochondria, driven by the large mitochondrial membrane potential. This property makes TPP+ an excellent vector for delivering imaging agents specifically to mitochondria.

This compound is a prime candidate for the construction of novel mitochondrial-targeted molecular imaging probes for non-clinical research. The terminal iodide on the butyl chain is a reactive site that can be readily functionalized via nucleophilic substitution to attach a variety of imaging modalities, including:

Fluorophores: Conjugation to fluorescent dyes (e.g., TAMRA, rhodamine) would enable the visualization of mitochondrial morphology and dynamics in living cells using fluorescence microscopy.

Photoacoustic Agents: Attachment of molecules that generate a photoacoustic signal upon laser irradiation could be used for deep-tissue imaging applications.

PET/SPECT Isotopes: The incorporation of chelating agents capable of binding positron-emitting (e.g., ¹⁸F, ⁶⁴Cu) or single-photon-emitting (e.g., ⁹⁹ᵐTc) radioisotopes would allow for non-invasive in vivo imaging of mitochondrial distribution and function in preclinical animal models.

Research in this area will focus on synthesizing these novel probes and evaluating their utility in studying mitochondrial dysfunction in various disease models, contributing to a deeper understanding of cellular bioenergetics and pathology.

Role in Green Chemistry Methodologies

Phosphonium salts are increasingly being recognized for their role in advancing the principles of green chemistry.

Phase-Transfer Catalysis (PTC): As phase-transfer catalysts, phosphonium salts like this compound can eliminate the need for hazardous, anhydrous organic solvents. nih.gov They facilitate reactions between reagents in separate aqueous and organic phases, often leading to milder reaction conditions, increased reaction rates, and easier product separation.

Synthesis from Renewable Sources: A forward-thinking paradigm involves shifting the production of fundamental chemical building blocks to renewable feedstocks. Future research aims to develop synthetic pathways to phosphonium salts that originate from biorefineries, thereby reducing the reliance on petrochemicals and contributing to a more circular economy. wikipedia.org

Inherently Safer Reagents: The use of phosphonium salt-based reagents can sometimes replace more hazardous alternatives. For example, trimethylsulfoxonium (B8643921) iodide is being explored as a greener and safer methylating agent compared to traditional, more toxic options.

By focusing on these areas, the scientific community can harness the full potential of this compound, transforming it from a classical reagent into a versatile tool for sustainable and innovative chemical science.

Q & A

Q. What are the established synthetic routes for (4-iodobutyl)(triphenyl)phosphanium iodide, and how can reaction yields be optimized?

The compound is synthesized via a phenoxide/alkylation methodology. For example, reacting (4-iodobutyl)triphenylphosphonium iodide with the anion derived from para-hydroxybenzaldehyde yields Mito-Benzaldehyde (84% yield) under standard conditions. However, reductive condensation with nitroalkanes may require optimization: using dry absolute ethanol, molecular sieves, and extended reaction times (e.g., 9 days) improves yields to 48%, as confirmed by <sup>1</sup>H and <sup>31</sup>P NMR analysis .

Q. How does solubility and stability impact experimental design when working with this compound?

The compound is soluble in polar aprotic solvents (e.g., ethanol up to 50 mM, DMSO up to 100 mM). Stability is critical for mitochondrial targeting applications; ensure anhydrous conditions and inert atmospheres during handling to prevent iodide degradation or undesired alkylation side reactions .

Q. What analytical techniques are recommended for confirming purity and structural integrity?

Use <sup>1</sup>H NMR to verify alkyl chain integrity and <sup>31</sup>P NMR to confirm phosphonium group stability (>95% purity). Mass spectrometry (ESI-MS) can detect iodide counterion retention. For crystalline derivatives, X-ray diffraction (as in ) resolves steric effects in related phosphonium salts .

Advanced Research Questions

Q. How does this compound participate in Wittig-like reactions, and what factors influence alkene selectivity?

The compound acts as a precursor for ylide formation in Wittig reactions. For example, with propanal, it generates a less stabilized ylide, favoring Z-alkenes (e.g., (3Z)-hept-3-ene) due to reduced steric hindrance. Solvent choice (e.g., THF) and base strength (e.g., NaN(SiMe3)2) critically affect ylide reactivity and stereoselectivity .

Q. What challenges arise in using this compound for mitochondrial thiol alkylation, and how can they be mitigated?

Mitochondrial targeting relies on the phosphonium cation’s positive charge to accumulate in the mitochondrial matrix. However, competing reactions with cytosolic thiols may occur. Pre-incubation with thiol-blocking agents (e.g., N-ethylmaleimide) and controlled pH (7.4–8.0) enhance specificity for mitochondrial protein thiols .

Q. How do adsorption properties of phosphonium iodides influence their application in surface chemistry or corrosion inhibition?

Related tetraphenylphosphonium iodides adsorb on steel surfaces via Langmuir isotherms, with steric hindrance from aryl groups causing repulsive interactions between adsorbed molecules. Electrochemical studies (e.g., EIS) reveal cathodic inhibition efficiency, suggesting similar behavior for (4-iodobutyl) derivatives. Negative ΔGads values (–35 to –46 kJ/mol) indicate strong chemisorption .

Q. What contradictions exist in reported synthetic yields, and how can experimental reproducibility be improved?

reports 48% yield for MitoPBN synthesis after optimization, while initial attempts showed lower efficiency. Key variables include solvent dryness (use molecular sieves), reaction duration, and exclusion of moisture. Documenting exact stoichiometry of the phenoxide intermediate and iodide precursor is critical for reproducibility .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) studies on analogous phosphonium salts reveal charge distribution patterns: the iodide counterion stabilizes the phosphonium center, while the alkyl chain’s electrophilicity dictates nucleophilic attack sites. Such models guide predictions in alkylation or ylide-based reactions .

Methodological Notes

  • Contradiction Analysis : When comparing synthetic protocols, discrepancies in yields often stem from solvent purity, reaction scale, or anion exchange efficiency (e.g., bromide vs. iodide salts in ) .
  • Advanced Applications : The compound’s utility extends to synthesizing mitochondrial probes (e.g., MitoPBN) and heterocycles via SmI2-mediated couplings, emphasizing its role in medicinal chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.